7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-10-3-1-9(2-4-10)11-7-14-8-12(11)5-6-12/h1-4,11,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQIUWXAOMNLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane is a compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies highlighting its applications.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes a nitrogen atom within its framework, which is significant for its biological interactions. The presence of the fluorophenyl group enhances its lipophilicity and potential receptor binding affinity.
This compound primarily acts as a modulator of specific neurotransmitter receptors, particularly the dopamine D3 receptor (D3R). It has been observed to exhibit both agonistic and antagonistic properties depending on the specific receptor subtype it interacts with.
Target Receptors
- Dopamine D3 Receptor (D3R) : High affinity and selectivity for D3R have been demonstrated, making it a candidate for treating disorders linked to dopaminergic signaling.
- Orexin Receptors : Recent studies have indicated that derivatives of 5-azaspiro[2.4]heptane can act as dual antagonists for orexin 1 and orexin 2 receptors, which are involved in regulating arousal, wakefulness, and appetite.
Pharmacokinetics
Pharmacokinetic studies reveal critical data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
| Parameter | Value |
|---|---|
| Fraction Absorbed (Fa%) | 70% (moderate) |
| Volume of Distribution (Vss) | 4.9 L/kg (moderate) |
| Blood Clearance (Clb) | 32.9 mL/min/kg (moderate) |
| Half-Life (T1/2) | 2.3 hours |
| Bioavailability (F%) | 49% |
These parameters indicate that the compound has favorable characteristics for potential therapeutic applications.
Dopamine D3 Receptor Modulation
In a study focused on lead optimization for D3R antagonists, compounds derived from the spiro[2.4]heptane scaffold exhibited significant binding affinity with pKi values exceeding 8.0. This high selectivity over other receptor types suggests potential therapeutic applications in treating conditions like schizophrenia and addiction-related disorders .
Orexin Receptor Antagonism
A novel series of compounds based on the 5-azaspiro[2.4]heptane framework displayed potent antagonistic activity against orexin receptors. One lead compound demonstrated low cytochrome P450 inhibition potential and good brain penetration, indicating its viability as a treatment for sleep disorders .
Scientific Research Applications
Chemical Synthesis and Research Applications
7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane serves as a building block in the synthesis of more complex molecules. Its spirocyclic structure makes it an attractive candidate for developing new chemical entities with unique properties.
Table 1: Synthetic Routes for this compound
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Precursor + Fluorinating agent | Controlled temperature | High |
| Oxidation | This compound + Oxidizing agent | Variable | Moderate |
| Reduction | This compound + Reducing agent | Variable | High |
Research indicates that this compound exhibits various biological activities , making it a subject of interest in pharmacological research.
Anticonvulsant Activity
Studies have shown that derivatives of spirocyclic structures, including this compound, demonstrate significant anticonvulsant properties. In particular, compounds similar to this have been tested using maximal electroshock and subcutaneous pentylenetetrazole models, revealing protective effects against seizures.
Immune Modulation
This compound has been identified as a potential inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which plays a role in T cell receptor signaling. Inhibition of HPK1 may enhance anti-tumor immunity and improve responses to checkpoint blockade therapies, suggesting its application in cancer immunotherapy.
Table 2: Comparison with Similar Compounds
| Compound | Fluorine Substituent | Biological Properties |
|---|---|---|
| 5-Azaspiro[2.4]heptane | No | Different chemical properties |
| 7-Chloro-5-azaspiro[2.4]heptane | Chlorine | Altered reactivity and interactions |
| 7-Bromo-5-azaspiro[2.4]heptane | Bromine | Varies in chemical behavior |
Case Studies
- Anticonvulsant Research : A study focused on the synthesis of related compounds demonstrated that derivatives of spirocyclic structures showed significant anticonvulsant properties when tested against seizure models.
- Cancer Immunotherapy : Research exploring the inhibition of HPK1 indicated that compounds similar to this compound could enhance anti-tumor immunity, providing a promising avenue for cancer treatment strategies.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The spiro[2.4]heptane core is a common structural motif in medicinal chemistry. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance lipophilicity and metabolic stability compared to polar substituents like amines or carboxylic acids .
- Planar substituents (e.g., pyrrolopyrimidine in (R)-6c) improve target binding via π-π stacking, whereas flexible groups (e.g., piperidine) may reduce selectivity .
Enzyme Inhibition
- (R)-6c : Exhibits JAK1 inhibition (IC50 = 8.5 nM) with 48-fold selectivity over JAK2. The pyrrolopyrimidine group mimics ATP-binding motifs .
- Triazolyl derivatives : High D3 receptor affinity (Ki < 10 nM) and >100-fold selectivity over hERG, critical for avoiding cardiotoxicity .
Antimicrobial Activity
- Sitafloxacin: A fluoroquinolone antibiotic where the spirocyclic amine enhances DNA gyrase binding. The amino group at C7 is critical for activity .
Comparison Insight : The 4-fluorophenyl group in the target compound may confer distinct target preferences (e.g., kinase vs. GPCRs) compared to nitrogen-rich substituents.
Physicochemical Properties
*Estimated based on structural analogs.
Q & A
Q. Basic Research Focus
- Chiral HPLC : Determines enantiomeric purity of intermediates like (S)-7-amino-5-azaspiro[2.4]heptane .
- X-ray crystallography : Resolves spirocyclic conformation, critical for molecular modeling .
- NMR spectroscopy : Assigns regiochemistry in derivatives (e.g., 7-fluoro-5-azaspiro[2.4]heptane hydrochloride) .
How are PK/PD challenges addressed during lead optimization?
Q. Advanced Research Focus
- In vitro ADME : Microsomal stability assays (human/rodent liver microsomes) predict metabolic clearance.
- CYP inhibition screening : Ensures low risk of drug-drug interactions.
- Tissue distribution : Radiolabeled studies quantify brain penetration for CNS targets .
What derivatization strategies expand the utility of 5-azaspiro[2.4]heptane in drug discovery?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
